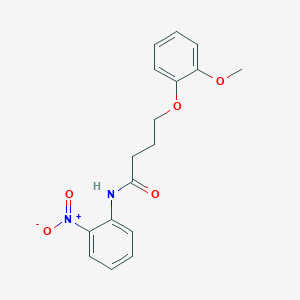![molecular formula C20H15N3O6S3 B254826 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide](/img/structure/B254826.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune responses, and cell survival.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the degradation of the inhibitor of kappa B (IκB) proteins, which normally bind to and inhibit NF-κB. This leads to the accumulation of IκB proteins and the inhibition of NF-κB activation, which results in the suppression of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 is a potent and specific inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, the use of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 in cell culture experiments can be limited by its relatively short half-life and potential off-target effects. Additionally, the use of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 in animal models can be limited by its poor solubility and bioavailability.
Direcciones Futuras
Future research on N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 could focus on developing more potent and specific inhibitors of the NF-κB pathway, as well as improving the solubility and bioavailability of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 for use in animal models. Additionally, further studies could investigate the potential therapeutic applications of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 in combination with other drugs for the treatment of various diseases, including cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 involves several steps, starting with the reaction of 2-aminobenzothiazole with 4-chloro-3-nitrobenzenesulfonyl chloride to produce the intermediate compound 2-(4-chloro-3-nitrobenzenesulfonyl)-1,3-benzothiazole. This intermediate is then reacted with 4-hydroxyphenylboronic acid and a palladium catalyst to produce N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082. The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of the NF-κB pathway by N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has also been studied for its potential use in combination with other drugs to enhance their therapeutic efficacy.
Propiedades
Nombre del producto |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C20H15N3O6S3 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H15N3O6S3/c1-29-17-9-7-13(11-15(17)23(25)26)32(27,28)22-12-6-8-16(24)19(10-12)31-20-21-14-4-2-3-5-18(14)30-20/h2-11,22,24H,1H3 |
Clave InChI |
ULINTDCKCSRQQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)

![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)